5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of chloro, chloromethyl, methyl, and sulfonyl chloride functional groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 3-chloromethyl-1-methyl-1H-pyrazole, which is then subjected to sulfonylation. The sulfonylation step involves the reaction of the pyrazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process typically includes:
Chloromethylation: Introduction of the chloromethyl group to the pyrazole ring.
Sulfonylation: Reaction with chlorosulfonic acid or sulfuryl chloride to form the sulfonyl chloride derivative.
Purification: Techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Substituted Pyrazoles: Formed through nucleophilic substitution.
Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of reactive functional groups allows it to form covalent bonds with target molecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with different functional groups.
5-Chloro-1-vinyl-1H-pyrazole: Contains a vinyl group instead of the chloromethyl and sulfonyl chloride groups.
Uniqueness
5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both chloromethyl and sulfonyl chloride groups makes it a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
5-chloro-3-(chloromethyl)-1-methylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3N2O2S/c1-10-5(7)4(13(8,11)12)3(2-6)9-10/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKABZNMYIIJDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CCl)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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